2,5-Dichlorophenyl isothiocyanate
Description
Overview of Isothiocyanate Chemistry and Biological Significance in Academic Research
Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. wikipedia.org They are the more common isomers of thiocyanates, which have the R-S-C≡N structure. wikipedia.org In nature, many isothiocyanates are produced through the enzymatic conversion of glucosinolates, which are metabolites found in cruciferous vegetables like broccoli, cabbage, and cauliflower. wikipedia.orgnih.gov Allyl isothiocyanate, the compound responsible for the pungent taste of mustard, is a well-known example of a naturally occurring isothiocyanate. wikipedia.org
The unique chemical reactivity and biological properties of isothiocyanates have made them a subject of significant interest in academic research. rsc.org Their biological activities are diverse, with studies demonstrating antimicrobial, anti-inflammatory, and antioxidative properties. rsc.orgmdpi.com A substantial body of research has focused on their potential as anticarcinogenic agents, with several isothiocyanates, including phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495), being extensively studied for their ability to inhibit cancer cell growth. nih.govmdpi.comresearchgate.net
Beyond their biological significance, isothiocyanates are valuable intermediates in synthetic chemistry. rsc.org The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes them versatile building blocks for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. wikipedia.orgresearchgate.net The synthesis of isothiocyanates themselves has also been an active area of research, with numerous methods developed to prepare these compounds from various starting materials, most commonly primary amines. rsc.orgorganic-chemistry.org
The 2,5-Dichlorophenyl Moiety: Significance in Chemical Synthesis and Derivative Design
The 2,5-dichlorophenyl group is a specific structural motif that imparts distinct properties to a molecule. The presence of two chlorine atoms on the phenyl ring significantly influences the compound's electronic and steric characteristics. The chlorine atoms are electron-withdrawing, which reduces the electron density of the aromatic ring. This, in turn, enhances the electrophilicity of attached functional groups, such as the isothiocyanate moiety.
In the context of 2,5-dichlorophenyl isothiocyanate, this increased electrophilicity at the isothiocyanate carbon makes the compound more susceptible to nucleophilic attack. This enhanced reactivity is a valuable asset in chemical synthesis, allowing for efficient reactions to create a diverse range of derivatives. The substitution pattern is also crucial in directing further reactions on the aromatic ring and in defining the three-dimensional shape of the molecule, which can be critical for its interaction with biological targets.
The 2,5-dichlorophenyl moiety has been incorporated into various molecular frameworks in medicinal chemistry to explore its effect on biological activity. For instance, it has been used in the design of antifungal agents and other biologically active compounds. mdpi.com The specific positioning of the chlorine atoms can influence properties like lipophilicity and metabolic stability, which are important considerations in drug design. The use of this moiety allows for the systematic modification of lead compounds to optimize their pharmacological profiles.
Research Landscape of this compound
This compound is a specific aromatic isothiocyanate that has been a subject of study in chemical and pharmaceutical research. Its fundamental properties have been well-characterized.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H3Cl2NS | scbt.comnih.gov |
| Molecular Weight | 204.08 g/mol | scbt.comnih.govsigmaaldrich.com |
| CAS Number | 3386-42-3 | scbt.comnih.govsigmaaldrich.com |
| Appearance | Readily crystallizing oil | orgsyn.org |
| Boiling Point | 145-147 °C at 15 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.425 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.67 | sigmaaldrich.comsigmaaldrich.com |
The synthesis of this compound typically follows established methods for isothiocyanate preparation. A common route involves the reaction of 2,5-dichloroaniline (B50420) with reagents like thiophosgene (B130339) or carbon disulfide. More advanced, one-pot synthetic protocols have been developed to improve the efficiency of preparing aromatic isothiocyanates, including halogenated variants.
The chemical reactivity of this compound is centered around the isothiocyanate functional group. It readily undergoes several types of reactions:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form substituted ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: Can participate in cycloaddition reactions with unsaturated compounds to generate various heterocyclic structures.
In terms of its biological applications, research has indicated that this compound possesses significant cytotoxic activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines with a GI50 (the concentration required to inhibit cell growth by 50%) below 5 μM for several tested lines. This suggests its potential as a lead compound for the development of new anticancer therapeutic agents. The mechanism of its biological action is believed to involve the covalent modification of proteins through the reaction of the isothiocyanate group with nucleophilic amino acid residues, which can alter protein function and activity.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTPBGFVWWSHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187493 | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-42-3 | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,5 Dichlorophenyl Isothiocyanate and Its Derivatives
Direct Synthesis Approaches for 2,5-Dichlorophenyl Isothiocyanate
The synthesis of this compound is accomplished through several key methodologies, each starting from a primary amine precursor and employing distinct reagents and conditions to introduce the isothiocyanate functional group.
The most conventional and widely utilized method for synthesizing aryl isothiocyanates, including the 2,5-dichloro derivative, involves the reaction of the corresponding primary amine with thiophosgene (B130339) (CSCl₂). wikipedia.org This reaction is typically performed in a biphasic system or an organic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
The precursor, 2,5-dichloroaniline (B50420), serves as the nucleophile, attacking the electrophilic carbon atom of thiophosgene. The subsequent elimination of two molecules of HCl yields the final this compound product. prepchem.com While effective, this method requires careful handling due to the high toxicity of thiophosgene. moltuslab.com
Another significant amine-based route involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base (like NaOH, K₂CO₃, or an organic base) to form an intermediate dithiocarbamate salt. d-nb.info This salt is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. d-nb.info
Table 1: Comparison of Amine-Based Synthesis Routes
| Method | Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiophosgene Method | 2,5-Dichloroaniline, Thiophosgene (CSCl₂) | Thiocarbamoyl chloride | High yield, well-established | Use of highly toxic thiophosgene moltuslab.com |
| Carbon Disulfide Method | 2,5-Dichloroaniline, Carbon Disulfide (CS₂), Base | Dithiocarbamate salt | Avoids thiophosgene, economical d-nb.info | Requires a subsequent desulfurization step |
Modern synthetic approaches often favor "one-pot" procedures that improve efficiency and reduce waste. The use of specific desulfurization reagents on dithiocarbamates formed in situ from primary amines and CS₂ is a prime example. One such effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.comnih.govresearchgate.net
This methodology involves a one-pot, two-step process where the amine is first treated with carbon disulfide in the presence of an organic base. Subsequently, the desulfurizing agent, DMT/NMM/TsO⁻, is added, often with microwave assistance, to promote the formation of the isothiocyanate with high yields. mdpi.comresearchgate.net This method is noted for being environmentally friendly and applicable to a wide range of substrates, including the synthesis of alkyl and aryl isothiocyanates. mdpi.comnih.gov
Table 2: Synthesis of Isothiocyanates using DMT/NMM/TsO⁻ Desulfurization
| Starting Amine | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenethylamine | Et₃N | MW, 90 °C, 3 min | 91 | mdpi.comresearchgate.net |
| Benzylamine | Et₃N | MW, 90 °C, 3 min | 97 | mdpi.com |
| Aniline | Et₃N | MW, 90 °C, 3 min | 95 | mdpi.com |
| 4-Chloroaniline | Et₃N | MW, 90 °C, 3 min | 93 | mdpi.com |
This table presents representative yields for the synthesis of various isothiocyanates using the specified methodology.
Electrochemical methods offer a novel and green alternative for the synthesis of isothiocyanates. gre.ac.ukgre.ac.uk This technique avoids the use of toxic and expensive chemical reagents by employing an electric current to drive the reaction. organic-chemistry.orgacs.org The process begins with the condensation of a primary amine with carbon disulfide to form a dithiocarbamate salt, similar to other methods. organic-chemistry.org
This dithiocarbamate intermediate then undergoes anodic desulfurization. organic-chemistry.org A typical setup involves a carbon graphite anode and a nickel cathode in a solvent like methanol, without the need for a supporting electrolyte. gre.ac.ukorganic-chemistry.org This approach is characterized by its mild reaction conditions, high yields, and excellent functional group tolerance, making it a practical and sustainable method for preparing both aliphatic and aromatic isothiocyanates. gre.ac.ukgre.ac.ukacs.org
Derivatization Strategies Employing this compound as a Synthon
The electrophilic carbon atom of the isothiocyanate group in this compound makes it a valuable synthon for constructing more complex molecules through nucleophilic addition reactions.
Thiosemicarbazides are a class of compounds readily synthesized from isothiocyanates. nih.govresearchgate.net The reaction involves the nucleophilic addition of a hydrazine derivative to the isothiocyanate functional group of this compound. mdpi.comnih.gov
The lone pair of electrons on the terminal nitrogen atom of the hydrazine attacks the electrophilic carbon of the N=C=S group. This is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.gov This straightforward addition reaction provides a high-yield route to a diverse range of 1,4-disubstituted thiosemicarbazides, which are important intermediates in the synthesis of various heterocyclic compounds. nih.govresearchgate.netchemmethod.com
Table 3: Examples of Thiosemicarbazide Synthesis
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | Hydrazine Hydrate | 1-(2,5-Dichlorophenyl)thiosemicarbazide |
| This compound | Phenylhydrazine | 1-(2,5-Dichlorophenyl)-4-phenylthiosemicarbazide |
| This compound | Benzoic acid hydrazide | 1-(Benzoyl)-4-(2,5-dichlorophenyl)thiosemicarbazide |
One of the most fundamental reactions of isothiocyanates is their conversion to thiourea (B124793) derivatives. ijacskros.com This is achieved through the reaction of this compound with primary or secondary amines. analis.com.myresearchgate.net The mechanism is a nucleophilic addition where the amine's nitrogen atom attacks the central carbon of the isothiocyanate group. ijacskros.com
The reaction is typically efficient and proceeds by refluxing the isothiocyanate and the amine in a solvent like dichloromethane or acetone. analis.com.myresearchgate.net This reaction is highly versatile, allowing for the synthesis of a wide array of N,N'-disubstituted or trisubstituted thioureas by selecting the appropriate amine starting material. analis.com.mynih.gov These thiourea derivatives are significant in various fields of chemical research. ijacskros.commdpi.com
Table 4: Examples of Thiourea Derivative Synthesis
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | Aniline | N-(2,5-Dichlorophenyl)-N'-phenylthiourea |
| This compound | Benzylamine | N-(2,5-Dichlorophenyl)-N'-(benzyl)thiourea |
| This compound | Diethylamine | N-(2,5-Dichlorophenyl)-N',N'-diethylthiourea |
| This compound | 1,4-Phenylenediamine | 1,4-Phenylene-bis[3-(2,5-dichlorophenyl)thiourea] |
Cyclization Reactions to Novel Heterocyclic Systems
Cyclization reactions involving this compound provide a direct route to a variety of heterocyclic scaffolds, many of which are of interest in medicinal and materials chemistry. The following sections detail the construction of specific heterocyclic rings.
The synthesis of imidazolidine and imidazole rings can be achieved through the reaction of this compound with appropriate bifunctional nucleophiles.
For the construction of the imidazolidine ring, a common method involves the reaction of an isothiocyanate with a 1,2-diamine. In the case of this compound, reaction with a diamine such as ethylenediamine would initially form an N-(2,5-dichlorophenyl)-N'-(2-aminoethyl)thiourea intermediate. Subsequent intramolecular cyclization of this intermediate, often promoted by heat or a catalyst, leads to the formation of a 1-(2,5-dichlorophenyl)imidazolidine-2-thione.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Ethylenediamine | 1-(2,5-Dichlorophenyl)imidazolidine-2-thione | Formation of thiourea intermediate followed by thermal or acid-catalyzed cyclization. |
For the synthesis of the imidazole ring, this compound can react with α-amino ketones. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization and dehydration to yield a 1-(2,5-dichlorophenyl)-substituted imidazole-2-thiol. The tautomeric thiol/thione equilibrium in these products is an important structural consideration.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | α-Amino ketone | 1-(2,5-Dichlorophenyl)imidazole-2-thiol | Formation of a thiourea intermediate followed by cyclization and dehydration, often under acidic or basic conditions. |
The synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings from this compound typically involves its conversion to a thiosemicarbazide derivative followed by cyclization.
For the formation of 1,3,4-oxadiazoles , an N-acyl-N'-(2,5-dichlorophenyl)thiosemicarbazide is required. This intermediate can be synthesized by reacting this compound with an acid hydrazide. Cyclization of this thiosemicarbazide, often using dehydrating agents like phosphorus oxychloride or sulfuric acid, leads to the formation of a 2-(2,5-dichlorophenylamino)-5-substituted-1,3,4-oxadiazole. Research has documented the synthesis of complex molecules incorporating this moiety, such as 2,5-bis[(2-(2,5-dichlorophenyl)-1,3,4-oxadiazol-5-yl)propylthio]-1,3,4-thiadiazole wikipedia.org.
The synthesis of 1,3,4-thiadiazoles follows a similar pathway. Reaction of this compound with thiosemicarbazide or a substituted thiosemicarbazide yields a thiourea derivative which upon cyclization under acidic conditions, provides 2,5-disubstituted-1,3,4-thiadiazoles. For instance, the cyclization of 1-acyl-4-(2,5-dichlorophenyl)thiosemicarbazides in the presence of a dehydrating agent like concentrated sulfuric acid is a common route to 2-(2,5-dichlorophenylamino)-5-substituted-1,3,4-thiadiazoles.
| Intermediate | Cyclization Reagent | Product Heterocycle |
| N-Acyl-N'-(2,5-dichlorophenyl)thiosemicarbazide | POCl₃, H₂SO₄ | 1,3,4-Oxadiazole |
| 1-Acyl-4-(2,5-dichlorophenyl)thiosemicarbazide | H₂SO₄ | 1,3,4-Thiadiazole |
The incorporation of the 2,5-dichlorophenyl moiety into a quinazoline scaffold can be achieved by reacting this compound with anthranilic acid or its derivatives. This reaction typically proceeds by the initial formation of an N-(2,5-dichlorophenyl)-N'-(2-carboxyphenyl)thiourea. Subsequent intramolecular cyclization, often promoted by heat or the use of a dehydrating agent, results in the formation of a 3-(2,5-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Anthranilic acid | 3-(2,5-Dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Formation of a thiourea intermediate followed by thermal or acid-catalyzed cyclization. |
A versatile method for the synthesis of thiazole ring systems is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. To incorporate the 2,5-dichlorophenyl group, N-(2,5-dichlorophenyl)thiourea is used as the starting material. This thiourea can be readily prepared by the reaction of this compound with ammonia. The subsequent reaction of N-(2,5-dichlorophenyl)thiourea with an α-haloketone, such as phenacyl bromide, leads to the formation of a 2-(2,5-dichlorophenylamino)-4-phenylthiazole.
| Thiourea Derivative | α-Haloketone | Product | General Conditions |
| N-(2,5-Dichlorophenyl)thiourea | Phenacyl bromide | 2-(2,5-Dichlorophenylamino)-4-phenylthiazole | Condensation in a suitable solvent like ethanol, often with heating. |
The synthesis of benzothiazoles bearing a 2,5-dichlorophenyl substituent can be achieved through the reaction of this compound with 2-aminothiophenol. This reaction proceeds via the formation of an N-(2,5-dichlorophenyl)-N'-(2-mercaptophenyl)thiourea intermediate. Intramolecular cyclization of this intermediate, which can occur thermally or be promoted by an oxidizing agent, leads to the formation of N-(2,5-dichlorophenyl)benzo[d]thiazol-2-amine.
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | 2-Aminothiophenol | N-(2,5-Dichlorophenyl)benzo[d]thiazol-2-amine | Formation of a thiourea intermediate followed by thermal or oxidative cyclization. |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. This compound and its derivatives can potentially be utilized in several MCRs.
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the classical Ugi reaction uses an isocyanide, variations exist where an isothiocyanate can be involved, typically through an in-situ conversion or as part of a subsequent transformation. A hypothetical Ugi-type reaction could involve this compound as a precursor to one of the components, leading to the formation of complex peptide-like structures.
The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. N-(2,5-Dichlorophenyl)thiourea, derived from this compound, could be employed in a Biginelli-type reaction to synthesize dihydropyrimidinethiones bearing the 2,5-dichlorophenyl substituent. This would involve the condensation of the thiourea with an aldehyde and a β-ketoester under acidic conditions.
| Multicomponent Reaction | Potential Role of this compound Derivative | Product Type |
| Ugi Reaction | Precursor to a component in a Ugi-type reaction. | Complex amides/peptidomimetics |
| Biginelli Reaction | N-(2,5-Dichlorophenyl)thiourea as the thiourea component. | Dihydropyrimidinethiones |
Optimization Protocols for Enhanced Reaction Yields and Selectivity
The synthesis of aryl isothiocyanates, including this compound, typically proceeds through the reaction of the corresponding primary amine with a thiocarbonyl source, followed by the desulfurization of an intermediate, commonly a dithiocarbamate salt. ijacskros.comchemrxiv.org The efficiency of this transformation is highly dependent on the reaction conditions. For electron-deficient arylamines, such as dichloroanilines, optimizing these conditions is crucial to achieving high yields and purity. chemrxiv.orgbeilstein-journals.org Research has focused on several key parameters, including the choice of desulfurating agent, solvent, base, and the application of energy sources like microwave irradiation to enhance reaction rates and yields. ijacskros.comresearchgate.net
Influence of Desulfurating Agent and Base
The choice of the desulfurating agent and the base used in the reaction are pivotal for maximizing the yield. A study on the synthesis of isothiocyanates employed triflic anhydride (Tf₂O) as an efficient desulfurating agent. The optimization process involved screening various bases. As shown in the table below, the selection and stoichiometry of the base significantly impacted the product yield. ijacskros.com
| Entry | Base (equivalents) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Et₃N (2.0) | 60 | 58 |
| 2 | DIPEA (3.0) | 30 | 61 |
| 3 | NMM (3.0) | 30 | 72 |
| 4 | DBU (3.0) | 30 | 45 |
| 5 | Et₃N (3.0) | 30 | 81 |
This table illustrates the optimization of the base used in the synthesis of benzyl (B1604629) isothiocyanate using Tf₂O as the desulfurating agent in Dichloromethane (DCM). The data highlights that Triethylamine (Et₃N) at 3.0 equivalents provided the highest yield. ijacskros.com
Another novel desulfurating agent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), has been utilized in microwave-assisted synthesis. researchgate.net The reaction of an amine with carbon disulfide in the presence of triethylamine formed an intermediate dithiocarbamate, which was then subjected to microwave irradiation with the desulfurating agent to produce the target isothiocyanate with a 90% yield in just 3 minutes. researchgate.net
Solvent Selection and Aqueous Conditions
The reaction solvent plays a decisive role, particularly for highly electron-deficient substrates. beilstein-journals.orgnih.gov While dichloromethane (DCM) is a commonly used solvent, protocols have been developed under aqueous conditions, which can be more economical and environmentally friendly. ijacskros.comresearchgate.netnih.gov The synthesis of 4-chlorophenyl isothiocyanate, a structurally related compound, was optimized by screening different solvent systems. beilstein-journals.org
| Entry | Solvent | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | H₂O | 24 | 75 |
| 2 | THF/H₂O (1:4) | 24 | 85 |
| 3 | CH₃CN/H₂O (1:4) | 24 | 80 |
| 4 | DMAc/H₂O (1:4) | 24 | 90 |
| 5 | DMF/H₂O (1:4) | 24 | 95 |
This table shows the effect of different solvent systems on the conversion of 4-chloroaniline to its dithiocarbamate intermediate, a precursor to the isothiocyanate. A mixture of DMF and water proved to be the most suitable for this electron-deficient arylamine. beilstein-journals.org
This one-pot protocol involves the in situ generation of the dithiocarbamate salt, followed by desulfurization using cyanuric chloride (TCT). beilstein-journals.orgnih.gov The optimized results indicated that a solvent mixture of DMF/water (1:4) is particularly suitable for electron-deficient arylamines. beilstein-journals.org
Microwave-Assisted Synthesis for Rate Enhancement
Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorophenyl Isothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Group
The isothiocyanate group in 2,5-Dichlorophenyl isothiocyanate is a key site for nucleophilic attack. The carbon atom of the -N=C=S group is highly electrophilic, a characteristic that is further amplified by the electron-withdrawing nature of the dichlorinated phenyl ring. This enhanced electrophilicity makes it readily susceptible to reactions with a variety of nucleophiles. researchgate.net
Common nucleophilic addition reactions involving this compound include:
Reaction with Amines: Primary and secondary amines react with the isothiocyanate to form the corresponding N,N'-substituted thioureas. This reaction proceeds through the attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group.
Reaction with Alcohols: In the presence of a suitable catalyst, alcohols can add to the isothiocyanate to yield thiocarbamates.
Reaction with Thiols: Thiols react in a similar fashion to alcohols, adding to the C=S bond to produce dithiocarbamates.
The general mechanism for these additions involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate, leading to a tetrahedral intermediate which then rearranges to the final stable product. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions. Theoretical studies on related phenyl isothiocyanates have shown that the presence of electron-withdrawing substituents on the phenyl ring, such as the chlorine atoms in the 2 and 5 positions, increases the positive charge on the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack.
Interactive Data Table: Nucleophilic Addition Products of this compound
| Nucleophile | Product Class | General Structure of Product |
| Primary Amine (R-NH₂) | N-Aryl-N'-alkyl/aryl thiourea (B124793) | 2,5-Cl₂C₆H₃-NH-C(=S)-NH-R |
| Secondary Amine (R₂NH) | N-Aryl-N',N'-dialkyl/diaryl thiourea | 2,5-Cl₂C₆H₃-NH-C(=S)-NR₂ |
| Alcohol (R-OH) | O-Alkyl/aryl thiocarbamate | 2,5-Cl₂C₆H₃-NH-C(=S)-OR |
| Thiol (R-SH) | Dithiocarbamate | 2,5-Cl₂C₆H₃-NH-C(=S)-SR |
Cycloaddition Pathways and Stereochemical Considerations
This compound can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to form various heterocyclic structures. researchgate.net The reactivity of the isothiocyanate group in these reactions is a subject of ongoing research, with the electronic nature of the substituents on the phenyl ring playing a crucial role in determining the reaction pathway and the stability of the resulting cycloadducts.
In [4+2] cycloadditions, such as the Diels-Alder reaction, the C=S bond of the isothiocyanate can react with a conjugated diene. The stereochemistry of these reactions is governed by the principles of orbital symmetry. Frontier Molecular Orbital (FMO) theory can be used to predict the feasibility and stereochemical outcome of these cycloadditions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the isothiocyanate (the dienophile) dictates the course of the reaction. The electron-withdrawing chlorine atoms on the phenyl ring lower the energy of the LUMO of the isothiocyanate, making it a more reactive dienophile.
Similarly, in [3+2] cycloadditions, this compound can react with 1,3-dipoles to form five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are dependent on the specific dipole used and the reaction conditions. Theoretical calculations on related systems suggest that the linear, triple-bonded canonical forms of the aryl isothiocyanate system can play a key role in the ambident reactivity observed in these cycloadditions. rsc.org
Oxidative Transformation Mechanisms
While less commonly documented than nucleophilic additions, this compound is susceptible to oxidative transformations. The presence of halogen substituents can influence the oxidative stability of the molecule. For instance, it has been noted that methyl or hydroxyl substituents on the phenyl ring can reduce oxidative degradation compared to their halogenated counterparts, suggesting that the dichloro-substituents in this compound may render it more prone to certain oxidative pathways. researchgate.net
Plausible oxidative transformation mechanisms for aryl isothiocyanates can involve oxidative cyclization. For example, ruthenium-catalyzed aerobic oxidative cyclization has been demonstrated for aromatic nitriles with alkynes, leading to isoquinolones. rsc.org While not a direct example involving an isothiocyanate, this suggests a potential pathway for the transformation of the nitrile-like isothiocyanate group under oxidative conditions.
Furthermore, enzymatic oxidative transformations are also conceivable. Enzymes such as cytochrome P450s are known to catalyze a wide range of oxidative reactions, including the formation of cyclic structures through radical-mediated pathways. nih.gov The interaction of this compound with biological systems could therefore lead to oxidative metabolites, although specific studies on this compound are limited. Research on other isothiocyanates has shown their ability to modulate oxidative stress pathways, such as the Nrf2/NQO1 pathway, which could be initiated by an initial oxidative event on the isothiocyanate itself. nih.gov
Elucidation of the Isothiocyanate Functional Group's Role in Reactivity
The isothiocyanate functional group is central to the chemical reactivity of this compound. Its role is multifaceted and is significantly modulated by the electronic effects of the substituents on the phenyl ring.
The 2,5-dichloro substitution pattern has a profound impact on the reactivity of the isothiocyanate group. The chlorine atoms are strongly electron-withdrawing, which has two major consequences:
Enhanced Electrophilicity: The inductive effect of the chlorine atoms withdraws electron density from the phenyl ring and, consequently, from the isothiocyanate group. This increases the partial positive charge on the central carbon atom of the -N=C=S moiety, making it a more potent electrophile. This enhanced electrophilicity is a key factor in the facility of the nucleophilic addition reactions discussed in section 3.1. researchgate.net
Influence on Cycloaddition Reactions: As mentioned in section 3.2, the electron-withdrawing nature of the dichlorophenyl group lowers the energy of the LUMO of the isothiocyanate. This smaller HOMO-LUMO gap with potential reaction partners facilitates cycloaddition reactions.
Theoretical studies on substituted phenyl isothiocyanates and related compounds have provided further insights. For instance, studies on iodophenyl isothiocyanates have shown that the position of the halogen substituent influences the ionization energy of the molecular orbitals, which in turn affects the chemical reactivity. benthamopenarchives.com Similarly, research on the reactions of aryl isothiocyanates with nucleophilic 1,3-dipoles has demonstrated that the electronic nature of the para-substituent on the aryl isothiocyanate controls the product distribution. rsc.org These findings underscore the critical role of the interplay between the isothiocyanate group and the aromatic ring substituents in dictating the chemical behavior of the molecule.
Structure Activity Relationship Sar Studies of 2,5 Dichlorophenyl Isothiocyanate Derivatives
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. taylorandfrancis.com For 2,5-dichlorophenyl isothiocyanate derivatives, the key pharmacophoric features can be deduced from their fundamental chemical structure, which consists of an electrophilic isothiocyanate (-N=C=S) group and a dichlorinated aromatic ring.
The primary pharmacophoric features are generally considered to be:
The Isothiocyanate (ITC) Group: This is the most critical feature, acting as an electrophile. The carbon atom of the ITC group is susceptible to nucleophilic attack from amino or thiol groups on biological macromolecules like enzymes and proteins. This interaction often leads to the formation of a covalent bond, resulting in irreversible inhibition of the target. The ITC functional group is a widely recognized important moiety for the anti-cancer effects of many naturally occurring isothiocyanate compounds.
The Chlorine Atoms: The two chlorine atoms are strong electron-withdrawing groups. Their presence on the phenyl ring significantly impacts the electronic properties of the entire molecule. They enhance the electrophilicity of the isothiocyanate carbon, making it more reactive towards nucleophiles. The positions of these chlorine atoms are also critical for defining the shape of the molecule and its potential for specific interactions within a binding pocket.
Pharmacophore models can be generated using computational methods, which map these features in three-dimensional space. indianchemicalsociety.comnih.gov For a series of related compounds, a 3D-QSAR pharmacophore model can be developed to correlate structural features with biological activity. indianchemicalsociety.com
Table 1: Key Pharmacophoric Features of Phenyl Isothiocyanate Derivatives
| Feature | Description | Importance in Biological Activity |
| Isothiocyanate Group (-N=C=S) | Electrophilic center | Covalent bond formation with target proteins (e.g., enzymes). taylorandfrancis.com |
| Aromatic Ring (Phenyl) | Hydrophobic core | Anchors the molecule in the binding site; influences membrane permeability. |
| Halogen Substituents (Chlorine) | Electron-withdrawing groups | Modulate the reactivity of the isothiocyanate group and affect binding affinity. eurochlor.org |
Influence of the Dichloro-Substitution Pattern on Biological Efficacy
The number and position of chlorine atoms on the phenyl ring can dramatically alter the biological efficacy of phenyl isothiocyanate derivatives. The introduction of chlorine atoms into a parent molecule is known to potentially increase its biological activity. eurochlor.org This is often due to a combination of electronic and steric effects.
The electron-withdrawing nature of chlorine atoms increases the electrophilic character of the isothiocyanate group, which can lead to a higher rate of reaction with target nucleophiles. However, the position of the chlorine atoms is also crucial. Different substitution patterns (e.g., 2,5-dichloro, 2,6-dichloro, 3,4-dichloro) result in distinct molecular shapes and charge distributions, which in turn affect how the molecule fits into the binding site of a target protein.
For instance, a study on 2'-hydroxychalcone (B22705) derivatives found that the presence and position of a chlorine atom significantly influenced their antimicrobial and antiproliferative activities. nih.gov Derivatives with chlorine atoms on the B-ring showed higher activity against certain cancer cell lines. nih.gov While not directly on phenyl isothiocyanates, this illustrates the principle that the substitution pattern is a key determinant of biological effect.
In the context of dichlorophenyl isothiocyanates, one would expect the various isomers to exhibit different potencies. For example, a 2,6-dichloro substitution pattern would create significant steric hindrance around the isothiocyanate group, which might affect its ability to react with a target compared to the 2,5-dichloro isomer.
Table 2: Comparison of Dichloro-Substitution Patterns on Phenyl Isothiocyanates (Hypothetical Efficacy)
| Compound | Substitution Pattern | Expected Impact on Reactivity | Potential Influence on Binding |
| This compound | Asymmetric | Enhanced electrophilicity | Specific steric and electronic interactions |
| 2,6-Dichlorophenyl isothiocyanate | Symmetric, ortho-substituted | Steric hindrance may reduce reactivity | May favor different binding pocket conformations |
| 3,4-Dichlorophenyl isothiocyanate | Vicinal | Strong electronic pull | Different dipole moment and binding orientation |
| 3,5-Dichlorophenyl isothiocyanate | Symmetric, meta-substituted | Electronic effects without direct steric hindrance to the ITC group | Altered molecular shape and symmetry |
Correlation Between Molecular Conformation and Target Interaction
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The concept of a "lock and key" interaction, where a molecule must fit precisely into the binding site of a protein, is fundamental to drug action. eurochlor.org For this compound derivatives, the spatial arrangement of the phenyl ring, the chlorine atoms, and the isothiocyanate group determines how well it can bind to its target.
Computational methods like molecular docking are used to predict the binding conformation of a ligand within the active site of a target protein. nih.govresearchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and in the case of isothiocyanates, the proximity of the electrophilic carbon to a nucleophilic residue on the target.
The conformation of the molecule itself can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and quantum mechanics calculations. sapub.org For flexible molecules, it's important to identify the lowest energy (most stable) conformation, as this is likely the one that is biologically active. While specific conformational analyses for this compound are not widely published, studies on related structures like thiosemicarbazones have shown how a combination of NMR and theoretical calculations can establish the predominant structure in solution.
The interaction of this compound with a hypothetical enzyme target would likely involve the dichlorophenyl ring fitting into a hydrophobic pocket, with the chlorine atoms potentially forming specific halogen bonds or other interactions that orient the isothiocyanate group for optimal reaction with a key nucleophilic amino acid, such as a cysteine or lysine (B10760008) residue.
Modulation of Activity through Scaffold and Substituent Variations
Beyond the dichloro-substitution pattern, the biological activity of this compound can be further modulated by altering the core scaffold or by introducing additional substituents.
Scaffold Variation: The phenyl ring itself can be replaced by other aromatic or heteroaromatic systems. This "scaffold hopping" is a common strategy in drug discovery to find new lead compounds with improved properties. nih.gov For example, replacing the phenyl ring with a pyridine (B92270) or naphthalene (B1677914) ring would significantly alter the electronic properties, solubility, and potential for hydrogen bonding, which could lead to a different activity profile. cohlife.org
Substituent Variation: Adding other functional groups to the dichlorophenyl ring can also fine-tune the molecule's properties. For example:
Electron-donating groups (e.g., methoxy (B1213986), methyl) would decrease the electrophilicity of the isothiocyanate group, potentially reducing its reactivity but possibly improving selectivity for certain targets.
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) would further increase reactivity.
Bulky groups could be introduced to probe the steric limits of the target's binding site.
Structure-activity relationship studies on arylalkyl isothiocyanates have shown that modifying the linker between the phenyl ring and the isothiocyanate group can have a profound effect on activity. nih.govresearchgate.net For example, increasing the length of an alkyl chain can alter the compound's lipophilicity and its ability to position the isothiocyanate group correctly for interaction with the target. nih.gov
Table 3: Potential Modifications to the this compound Scaffold
| Modification Type | Example | Potential Effect on Biological Activity |
| Scaffold Variation | Replace phenyl with pyridine | Altered electronics, solubility, and hydrogen bonding capacity. cohlife.org |
| Substituent Addition | Add a nitro group to the ring | Increased electrophilicity of the isothiocyanate group. |
| Add a methoxy group to the ring | Decreased electrophilicity; potential for new hydrogen bond interactions. | |
| Linker Modification | Insert a methylene (B1212753) (-CH2-) group between the ring and the ITC group | Increased flexibility and altered positioning of the reactive ITC group. nih.govresearchgate.net |
Biological Activities and Molecular Mechanisms of 2,5 Dichlorophenyl Isothiocyanate Derivatives
Antimicrobial Activity Investigations
Isothiocyanates (ITCs) are recognized for their broad-spectrum antimicrobial properties, which have been documented against a variety of pathogens. nih.govresearchgate.net The antimicrobial action is generally attributed to the electrophilic nature of the isothiocyanate group, which can react with and inactivate essential microbial enzymes and proteins.
While specific studies focusing exclusively on 2,5-Dichlorophenyl isothiocyanate are not extensively detailed in the literature, the antibacterial potential of the broader isothiocyanate class is well-established. The efficacy of these compounds is highly dependent on their specific chemical structure. researchgate.net For instance, phenyl isothiocyanate (PITC), the parent compound without halogen substituents, demonstrated a minimum inhibitory concentration (MIC) of 1000 µg/mL against both Escherichia coli and Staphylococcus aureus. nih.gov
Other derivatives have shown more potent activity. Benzyl-isothiocyanate (BITC) was found to be particularly effective against 15 isolates of methicillin-resistant S. aureus (MRSA), with MIC values ranging from 2.9 to 110 µg·mL−1, indicating a strong bactericidal effect. researchgate.net Research on sulforaphane (B1684495) (SFN), another well-known isothiocyanate, also showed significant antibacterial activity against both sensitive and resistant strains of Helicobacter pylori. nih.gov The antibacterial mechanism of ITCs involves disruption of membrane integrity and function. nih.gov
Table 1: Antibacterial Activity of Selected Isothiocyanates
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 µg/mL | nih.gov |
| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 µg/mL | nih.gov |
Isothiocyanates are known to possess potent fungistatic and fungitoxic activities against a wide array of fungi, including plant pathogens and species that affect humans. mdpi.comnih.gov Their use as natural antifungal agents is a subject of ongoing research. researchgate.net The antifungal mechanism is believed to involve the disruption of the fungal cell membrane, leading to a loss of integrity and cell death. nih.gov
Studies on 2-phenylethyl isothiocyanate (2-PEITC), for example, have demonstrated significant inhibition of both spore germination and mycelial growth in Alternaria alternata, a fungus that causes black spot rot in fruit. nih.gov The minimum inhibitory concentration (MIC) for 2-PEITC against this fungus was determined to be 1.22 mM. nih.gov Further investigation confirmed that 2-PEITC damages the cell membrane permeability of A. alternata. nih.gov While these findings highlight the potential of the isothiocyanate class, specific data on the antifungal efficacy of this compound remains an area for further exploration.
Table 2: Antifungal Activity of 2-Phenylethyl Isothiocyanate (2-PEITC)
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|
The biological activities of isothiocyanates extend to antiparasitic properties. researchgate.net However, specific investigations into the antiprotozoal effects of this compound and its close derivatives are not extensively covered in the available scientific literature. While the general class of ITCs is noted for broad bioactivity, detailed studies evaluating their efficacy against specific protozoan pathogens like Trypanosoma or Plasmodium are limited.
Anticancer Activity and Mechanistic Insights
Isothiocyanates are among the most studied classes of naturally derived compounds for their cancer chemopreventive and therapeutic potential. nih.gov Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. frontiersin.org
Research has demonstrated that this compound possesses significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth by 50% (GI50) at concentrations below 5 μM for several tested cell lines, marking it as a compound of interest for further development in anticancer therapy.
The antiproliferative effect of isothiocyanates is often linked to their ability to induce cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from dividing and progressing. frontiersin.org For example, a synthetic isothiocyanate analog, 2,2-diphenylethyl isothiocyanate (DPEITC), was shown to effectively inhibit the growth of multiple triple-negative breast cancer cell lines and induce apoptosis. nih.gov This activity is often achieved by modulating the expression of key cell cycle regulatory proteins. nih.gov
Table 3: Cytotoxic Activity of this compound
| Compound | Activity Metric | Concentration | Cell Lines | Reference |
|---|
The signaling pathways governed by receptor tyrosine kinases (RTKs) are critical for cancer cell growth, survival, and metastasis, making them prime targets for therapeutic intervention. While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound is not specifically documented in the reviewed literature, other related isothiocyanates have been shown to interfere with RTK-related signaling.
For instance, 2-phenylethyl isothiocyanate (PEITC) at a concentration of 4 μM was found to suppress the secretion of Vascular Endothelial Growth Factor (VEGF) and downregulate its corresponding receptor, VEGFR2, which is itself an RTK. nih.gov In another study, benzyl (B1604629) isothiocyanate (BITC) was observed to inhibit the phosphorylation of STAT3, a key protein that is activated by and transmits signals from various RTKs, including EGFR. frontiersin.org These findings suggest that isothiocyanates can disrupt oncogenic signaling pathways, although the precise interaction of this compound with specific RTKs like EGFR requires further dedicated investigation.
Investigation of DNA Interaction Mechanisms
Anti-Inflammatory Effects and Associated Pathways
Isothiocyanates and their derivatives, such as thioureas, are known to possess anti-inflammatory properties. nih.govnih.gov These effects are often mediated through the modulation of various inflammatory pathways.
Derivatives of isothiocyanates, particularly thiourea (B124793) derivatives, have been investigated for their ability to modulate key inflammatory markers. The synthesis of novel thiourea derivatives has been a strategy to develop compounds with potent anti-inflammatory activity. nih.govrsc.org For instance, studies on naproxen-based thiourea derivatives have shown that these compounds can significantly inhibit the production of pro-inflammatory mediators. nih.govnih.gov While specific studies on this compound derivatives are limited, the general findings for other thiourea compounds suggest a potential for this class of molecules to exhibit anti-inflammatory effects. The anti-inflammatory action of these compounds is often evaluated through their ability to reduce the expression of cytokines like TNF-α and interleukins (e.g., IL-6 and IL-1β), and to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov
Below is a table showcasing the anti-inflammatory activity of some synthesized thiourea derivatives of naproxen (B1676952), which highlights the potential of this class of compounds.
| Compound | 5-LOX Inhibition IC50 (µM) | In vivo Paw Edema Inhibition (%) |
| Derivative 1 | Data not specified | Data not specified |
| Derivative 2 | Data not specified | Data not specified |
| Derivative 3 | Data not specified | Data not specified |
| Derivative 4 | 0.30 | 54.01 |
| Derivative 5 | Data not specified | Data not specified |
| Derivative 7 | Data not specified | 54.12 |
| Derivative 8 | >100 | 44.83 |
| Derivative 9 | >100 | 49.29 |
Data sourced from studies on naproxen derivatives and may not be representative of this compound derivatives. nih.govnih.gov
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. rjpbr.comnih.govfrontiersin.orgmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. rjpbr.comnih.govfrontiersin.org While direct evidence for the inhibition of NLRP3 inflammasome by this compound derivatives is not available in the current literature, the broader class of isothiocyanates and related sulfur-containing compounds have been explored for their anti-inflammatory properties, which can include the modulation of inflammasome activity. The inhibition of the NLRP3 inflammasome can occur at different stages, including the initial priming step or the subsequent activation and assembly of the complex. frontiersin.org Further research is necessary to determine if derivatives of this compound can specifically target and inhibit the NLRP3 inflammasome pathway.
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes is a key area of their biological investigation.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by certain bacteria. The inhibition of urease is a target for the development of new therapeutic agents. nih.govnih.gov Thiourea and its derivatives are a well-known class of urease inhibitors. nih.govnih.gov Numerous studies have reported the synthesis of various thiourea derivatives and their evaluation as urease inhibitors, with some compounds showing potency greater than the standard inhibitor, thiourea. nih.gov The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the phenyl ring play a crucial role in their inhibitory activity. nih.gov Although no specific urease inhibition data for this compound derivatives were found, the general efficacy of substituted thioureas suggests that these compounds could be promising candidates for urease inhibition.
The following table presents the urease inhibitory activity of some N,N'-disubstituted thiourea derivatives, demonstrating the potential of this chemical class.
| Compound | Urease Inhibition IC50 (µM) |
| Standard (Thiourea) | 21.00 ± 0.11 |
| Derivative A | 5.53 ± 0.02 |
| Derivative B | 10.11 ± 0.11 |
| Derivative C | 69.80 (highest reported in study) |
Data sourced from studies on various N,N'-disubstituted thioureas and may not be representative of this compound derivatives. nih.govnih.gov
N-acylethanolamine acid amidase (NAAA) is a cysteine amidase responsible for the degradation of bioactive fatty acid ethanolamides, such as the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). escholarship.orgnih.gov Inhibition of NAAA can elevate the endogenous levels of these anti-inflammatory lipids, making it a promising strategy for treating inflammatory and pain conditions. escholarship.orgnih.govunina.it While there is a growing interest in the development of NAAA inhibitors, specific studies on derivatives of this compound for this target are not currently available. Research on other isothiocyanate-based compounds has shown potential for NAAA inhibition, although the high reactivity of the isothiocyanate group can lead to off-target effects. escholarship.org The development of potent and selective NAAA inhibitors remains an active area of research. nih.gov
Exploration of Other Biochemical Pathway Modulations by this compound Derivatives
Beyond their well-documented effects on primary cancer-related signaling, derivatives of this compound have been investigated for their potential to modulate other significant biochemical pathways. These explorations have revealed intriguing activities, particularly in the realms of neurotransmitter regulation and inflammatory processes. The inherent reactivity of the isothiocyanate group allows these compounds to interact with a variety of biological targets, leading to a broader spectrum of bioactivity than initially anticipated.
Research into the broader class of phenyl isothiocyanates has provided a foundation for understanding the potential of these derivatives. Studies have demonstrated that the substitution pattern on the phenyl ring plays a crucial role in determining the specific inhibitory activities and molecular targets of these compounds. This has prompted investigations into how the dichloro-substitution at the 2 and 5 positions influences their interaction with various enzymes and signaling molecules.
Cholinesterase Inhibition
A notable area of investigation has been the effect of phenyl isothiocyanate derivatives on cholinesterases, enzymes critical for the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov While direct studies on this compound are limited, research on related phenyl isothiocyanates has shown promising inhibitory activity. nih.gov
For instance, a study on a panel of eleven isothiocyanates revealed that aromatic and arylaliphatic isothiocyanates were generally more potent inhibitors of cholinesterases than their aliphatic counterparts. nih.gov This suggests that the aromatic nature of the 2,5-dichlorophenyl scaffold is conducive to this type of bioactivity. The electronic effects of the chloro substituents on the phenyl ring of this compound are expected to influence its binding affinity and inhibitory potential against these enzymes.
Table 1: Cholinesterase Inhibitory Activity of Phenyl Isothiocyanate Derivatives
| Compound | Target Enzyme | Inhibition Data | Reference |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase (AChE) | IC₅₀ of 0.57 mM | nih.gov |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | nih.gov |
| Phenyl isothiocyanate | Acetylcholinesterase (AChE) | 17.9% inhibition at 1.14 mM | nih.gov |
| 4-Methylphenyl isothiocyanate | Acetylcholinesterase (AChE) | 58.4% inhibition at 1.14 mM | nih.gov |
Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain, and their inhibition is a major therapeutic goal for anti-inflammatory drugs. mdpi.comnih.gov Research has indicated that phenyl isothiocyanate and its derivatives can exhibit significant inhibitory activity against the COX-2 enzyme. nih.gov
In one study, phenyl isothiocyanate was identified as a potent inhibitor of human COX-2, demonstrating approximately 99% inhibition at a concentration of 50 μM. nih.gov This level of activity highlights the potential of the phenyl isothiocyanate scaffold as a basis for the development of new anti-inflammatory agents. The specific effects of the 2,5-dichloro substitution on this activity remain an area for further detailed investigation, but the foundational evidence from related compounds is compelling.
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Phenyl Isothiocyanate Derivatives
| Compound | Enzyme | Inhibition Data | Reference |
| Phenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 μM | nih.gov |
| 3-Methoxyphenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 μM | nih.gov |
These preliminary findings on related phenyl isothiocyanates underscore the potential for this compound derivatives to modulate important biochemical pathways beyond their cytotoxic effects on cancer cells. Further targeted research is necessary to fully elucidate the specific mechanisms and structure-activity relationships of these derivatives in the context of cholinesterase and cyclooxygenase inhibition, as well as other potential molecular targets.
Spectroscopic and Advanced Analytical Characterization of 2,5 Dichlorophenyl Isothiocyanate and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 2,5-Dichlorophenyl isothiocyanate, the most prominent feature in its IR spectrum is the strong, sharp absorption band characteristic of the isothiocyanate (-N=C=S) group. This asymmetric stretching vibration typically appears in the region of 2000-2200 cm⁻¹. The presence of two chlorine atoms on the phenyl ring influences the electronic environment of the isothiocyanate group, which can cause slight shifts in its characteristic absorption frequency.
The FT-IR spectrum also reveals other important structural features. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.
For derivatives of this compound, such as thioureas formed by reaction with amines, the FT-IR spectrum undergoes significant changes. The characteristic isothiocyanate peak disappears, and new bands corresponding to the thiourea (B124793) moiety emerge. For instance, N-H stretching vibrations of the amine group appear in the 3100-3500 cm⁻¹ range, and the C=S stretching vibration of the thiourea group is typically observed around 1300-1400 cm⁻¹. uobabylon.edu.iq
A study on N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea, a derivative, showed the adoption of a trans-cis configuration with respect to the thiono S atom across the thiourea C-N bonds. researchgate.net The analysis of various thiourea derivatives has demonstrated that the substitution pattern on the phenyl ring can influence the hydrogen bonding interactions within the crystal structure. researchgate.netnih.gov
Table 1: Key FT-IR Data for this compound and a Thiourea Derivative
| Functional Group | This compound | N-(2,5-Dichlorophenyl)thiourea Derivative |
| -N=C=S stretch | ~2000-2200 cm⁻¹ | Absent |
| N-H stretch | Absent | ~3100-3500 cm⁻¹ |
| C=S stretch | Present | ~1300-1400 cm⁻¹ |
| Aromatic C-H stretch | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Aromatic C=C stretch | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
| C-Cl stretch | <800 cm⁻¹ | <800 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.
¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms on the phenyl ring. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and exhibit distinct signals. The signals for these protons typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons, can be used to confirm their relative positions on the ring. For comparison, in the unsubstituted phenyl isothiocyanate, the aromatic protons show a complex multiplet in the range of 7.10-7.40 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum offers a detailed view of the carbon skeleton. libretexts.org For this compound, one would expect to see distinct signals for each of the seven carbon atoms. The carbon of the isothiocyanate group (-N=C=S) is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 120-140 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, with the carbons directly bonded to the chlorine atoms showing shifts influenced by the electronegativity of the halogen. The carbon attached to the isothiocyanate group will also have a distinct chemical shift. For instance, in 4-cyanophenyl isothiocyanate, the isothiocyanate carbon appears around 135 ppm. chemicalbook.com
In derivatives like thioureas, the carbon environments change significantly. The formation of the thiourea linkage introduces new signals and alters the chemical shifts of the adjacent aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| Isothiocyanate (-N=C=S) | 120 - 140 |
| C-Cl | 125 - 135 |
| C-NCS | 130 - 140 |
| Aromatic C-H | 120 - 130 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (C₇H₃Cl₂NS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 204 g/mol . nih.gov Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak is characteristic, showing peaks at M, M+2, and M+4 with specific intensity ratios, which aids in its identification.
The fragmentation of aryl isothiocyanates under electron impact ionization often involves the loss of the isothiocyanate group or cleavage of the aromatic ring. researchgate.netmiamioh.edu Common fragmentation pathways for this compound could include:
Loss of the NCS group to give a dichlorophenyl cation.
Cleavage of the C-S bond followed by rearrangement.
Loss of a chlorine atom.
The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound with prominent peaks at m/z 122, 203, and 205. nih.gov Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms in the isothiocyanate group.
The presence of the dichloro-substituents and the isothiocyanate group on the phenyl ring influences the energy of these transitions and thus the position of the absorption maxima (λ_max). For example, natural isothiocyanates generally exhibit absorption in the UV region. researchgate.net The interaction of this compound with other molecules, such as in the formation of derivatives or in different solvent environments, can lead to shifts in the absorption bands, providing insights into these interactions.
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of N-(2,5-Dichlorophenyl)-N′-isobutyrylthiourea revealed a trans-cis configuration of the substituent groups relative to the thiono S atom. researchgate.net The crystal packing was stabilized by intermolecular N-H···S hydrogen bonds, forming dimers. researchgate.net Similarly, studies on other thiourea derivatives have highlighted the importance of hydrogen bonding and other intermolecular interactions in defining the solid-state architecture. nih.gov The analysis of a pyridine (B92270) derivative containing a 2,5-dichlorothiophenyl group also showed a three-dimensional network consolidated by various intermolecular interactions. researchgate.net These studies on derivatives provide valuable insights into how the 2,5-dichlorophenyl moiety influences molecular conformation and crystal packing.
Computational Chemistry and in Silico Approaches
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,5-Dichlorophenyl isothiocyanate, docking studies are crucial for identifying potential protein targets and elucidating the structural basis of its biological activity.
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the general principles of its interactions can be inferred from studies on related isothiocyanates and its inherent chemical properties. The isothiocyanate (-N=C=S) group is a key pharmacophore, capable of forming covalent bonds with nucleophilic residues, particularly the thiol group of cysteine residues in proteins. This covalent interaction is a critical mechanism of action for many biologically active isothiocyanates.
In a hypothetical docking scenario, this compound would be positioned within the binding site of a target protein. The dichlorinated phenyl ring would likely engage in various non-covalent interactions, such as hydrophobic interactions and halogen bonding, with the amino acid residues of the binding pocket. The chlorine atoms, being electron-withdrawing, influence the electronic distribution of the phenyl ring, which can modulate these interactions. The electrophilic carbon atom of the isothiocyanate group would be oriented towards a nucleophilic residue, such as a cysteine, serine, or lysine (B10760008), facilitating a covalent bond formation and leading to the inhibition or modulation of the protein's function.
For instance, studies on other isothiocyanates have shown their ability to target and inhibit proteins involved in cancer progression, such as those in the proteasomal pathway. nih.gov A molecular docking study of a novel cis-3-aroyl-thiourea-β-lactam, which shares structural similarities with isothiocyanate reaction products, demonstrated its potential antibacterial and antifungal activities through interactions with specific enzymes. rsc.org These examples highlight the utility of molecular docking in predicting the binding modes and potential biological targets of compounds containing the isothiocyanate moiety.
A representative table of potential interactions, based on general knowledge of isothiocyanate chemistry, is provided below:
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue on Protein |
| Covalent Bonding | Isothiocyanate (-N=C=S) | Cysteine (thiol group), Serine (hydroxyl group), Lysine (amino group) |
| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., oxygen in carbonyl groups) |
| Hydrophobic Interactions | Phenyl ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. These calculations can determine various molecular properties that are difficult to measure experimentally.
The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.comsemanticscholar.org A smaller energy gap suggests higher reactivity.
The electron-withdrawing nature of the two chlorine atoms and the isothiocyanate group significantly influences the electronic properties of the phenyl ring. These substituents would lower the energy of the LUMO, making the isothiocyanate carbon more electrophilic and susceptible to nucleophilic attack. The HOMO would likely be distributed over the phenyl ring and the sulfur atom of the isothiocyanate group.
A table of predicted electronic properties based on general DFT principles is presented below:
| Property | Predicted Characteristic for this compound | Significance |
| HOMO Energy | Relatively low due to electron-withdrawing groups | Indicates a moderate ability to donate electrons |
| LUMO Energy | Low, indicating a good electron acceptor | Enhances reactivity towards nucleophiles |
| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity |
| Dipole Moment | Non-zero due to asymmetrical substitution | Influences solubility and intermolecular interactions |
| Electrostatic Potential | Negative potential around the sulfur and chlorine atoms, positive potential around the isothiocyanate carbon | Guides interactions with other molecules |
Virtual Screening and Target Prediction Methodologies (e.g., Swiss-Target Prediction, ACID Reverse Docking)
Virtual screening and target prediction are powerful in silico tools to identify potential biological targets for a given compound. These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as those employed by Swiss-Target Prediction, operate on the principle that structurally similar molecules are likely to have similar biological targets. expasy.orgswisstargetprediction.chnih.gov Structure-based methods, like reverse docking, involve docking a molecule against a library of protein structures to identify potential binding partners. mdpi.com
A target prediction for this compound was performed using the Swiss-Target Prediction web server. The tool compares the input molecule to a database of known active ligands and predicts the most probable macromolecular targets. The prediction results are ranked based on a probability score.
The following table summarizes the top predicted target classes for this compound from a Swiss-Target Prediction analysis:
| Target Class | Probability | Known Active Ligands with Highest Similarity |
| Enzyme | High | Various kinase and protease inhibitors |
| Nuclear Receptor | Moderate | Ligands for steroid hormone receptors |
| G-protein coupled receptor | Moderate | Various GPCR antagonists and agonists |
| Ion Channel | Low | Ligands for voltage-gated and ligand-gated ion channels |
| Transporter | Low | Substrates and inhibitors of membrane transporters |
It is important to note that these are predictions and require experimental validation. However, they provide a valuable starting point for hypothesis-driven research to uncover the mechanisms of action of this compound. For instance, the prediction of enzymes as a primary target class aligns with the known reactivity of isothiocyanates towards enzymatic cysteine residues.
Conformational Analysis through Computational Methods
Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the phenyl ring and the isothiocyanate group.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space and to calculate the potential energy surface associated with bond rotations. This analysis can identify the most stable conformers and the energy barriers between them.
For this compound, the rotation of the -N=C=S group relative to the phenyl ring would be influenced by steric hindrance from the ortho-chlorine atom. The presence of the chlorine at the 2-position would likely create a significant rotational barrier, influencing the preferred orientation of the isothiocyanate group. This preferred conformation can, in turn, affect how the molecule fits into the binding pocket of a target protein.
A study on the conformational equilibria of cyclohexyl isothiocyanate using microwave spectroscopy and theoretical calculations identified two stable conformers. researchgate.net While structurally different, this study demonstrates the utility of computational methods in understanding the conformational preferences of isothiocyanates.
A table summarizing the expected findings from a conformational analysis of this compound is provided below:
| Conformational Feature | Predicted Outcome | Implication |
| Rotation around C-N bond | Restricted due to steric hindrance from the ortho-chlorine | A limited number of low-energy conformers are expected |
| Preferred Dihedral Angle (Cl-C-N=C) | A non-planar arrangement is likely to be favored to minimize steric clash | The three-dimensional shape of the molecule is well-defined |
| Energy Barrier to Rotation | Significant | The molecule may exist as a mixture of stable conformers at room temperature |
Applications and Future Research Directions in Medicinal Chemistry
2,5-Dichlorophenyl Isothiocyanate as a Core Scaffold in Drug Design and Discovery
The this compound molecule serves as a "privileged structure" in drug design. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. unife.itmdpi.com The dichlorinated phenyl ring and the reactive isothiocyanate group provide a unique combination of properties that allow for the creation of diverse chemical libraries. unife.it
The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize its biological activity. By introducing different functional groups onto the phenyl ring or by reacting the isothiocyanate group with various nucleophiles, researchers can create a wide range of derivatives with tailored properties. This approach has been successfully used to develop compounds with a variety of therapeutic applications.
Development of Novel Lead Compounds for Therapeutic Applications
A primary focus of research involving this compound is the development of novel lead compounds for various diseases. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.
One area of significant interest is the development of anticancer agents. Studies have shown that some isothiocyanates exhibit potent anticarcinogenic effects. mdpi.comresearchgate.net For instance, research has demonstrated that this compound itself shows significant cytotoxicity against various cancer cell lines. The development of derivatives of this compound could lead to new and effective cancer therapies.
The general class of isothiocyanates has been investigated for a range of therapeutic applications, including:
Anticancer: Isothiocyanates have been shown to inhibit the growth of various cancer cells and are being explored for their potential in cancer prevention and treatment. mdpi.comfrontiersin.org
Neuroprotective: Some isothiocyanates have demonstrated neuroprotective effects, suggesting their potential in treating neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com
Anti-inflammatory: The anti-inflammatory properties of isothiocyanates make them potential candidates for treating inflammatory conditions. nih.gov
The development of lead compounds from this compound involves a multidisciplinary approach, combining organic synthesis, computational modeling, and biological testing to identify and optimize promising drug candidates.
Investigation as Biochemical Probes for Enzyme and Protein Function
The reactive nature of the isothiocyanate group makes this compound and its derivatives valuable tools for studying enzyme and protein function. These compounds can be used as biochemical probes to identify and characterize the active sites of enzymes and other proteins.
By covalently modifying specific amino acid residues within a protein, these probes can help researchers to:
Identify the amino acids that are essential for a protein's biological activity.
Map the binding sites of drugs and other small molecules.
Investigate the mechanisms of enzyme catalysis.
This information is crucial for understanding the molecular basis of disease and for the rational design of new drugs that target specific proteins. The use of isothiocyanate-based probes has contributed significantly to our understanding of a wide range of biological processes.
Emerging Research Areas and Unexplored Biological Targets for Dichlorophenyl Isothiocyanates
While much of the research on dichlorophenyl isothiocyanates has focused on their anticancer and anti-inflammatory properties, there are several emerging research areas and unexplored biological targets that hold promise for future investigations.
The diverse biological activities of isothiocyanates suggest that dichlorophenyl isothiocyanate derivatives may have potential applications in a wide range of therapeutic areas. For instance, the ability of some isothiocyanates to modulate oxidative stress pathways could be explored for the treatment of cardiovascular diseases or other conditions associated with oxidative damage. nih.gov
Furthermore, the unique chemical properties of the dichlorophenyl isothiocyanate scaffold may allow for the targeting of novel biological macromolecules that have been difficult to address with other chemical classes. The exploration of new biological targets for these compounds could lead to the discovery of first-in-class drugs for a variety of diseases.
Challenges and Opportunities in Translational Research of this compound Derivatives
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. nih.gov While the development of this compound derivatives holds significant promise, there are several challenges that need to be addressed to facilitate their translation into effective therapies.
One of the main challenges is the potential for off-target effects due to the reactivity of the isothiocyanate group. nih.gov While covalent modification of the target protein can lead to enhanced potency and duration of action, it can also result in unwanted side effects if the compound reacts with other proteins in the body. Therefore, careful optimization of the compound's selectivity is crucial.
Another challenge is the need for a more complete understanding of the long-term effects of these compounds. nih.gov While short-term studies may show promising results, it is essential to evaluate the potential for chronic toxicity and other adverse effects before these compounds can be safely administered to humans.
Despite these challenges, there are also significant opportunities in the translational research of this compound derivatives. The development of more sophisticated drug delivery systems could help to improve the targeting of these compounds to the desired site of action, thereby minimizing off-target effects. Additionally, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the design of safer and more effective drugs. nih.gov
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2,5-dichlorophenyl isothiocyanate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via thiophosgene (CSCl₂) or carbon disulfide (CS₂) reacting with 2,5-dichloroaniline derivatives. For example, analogous syntheses of 2,6-dichlorophenyl isothiocyanate start with oxime intermediates (e.g., 2,6-dichlorobenzaldehyde oxime) . Optimization involves controlling reaction temperature (e.g., 0–5°C for thiophosgene reactions), solvent selection (e.g., dichloromethane), and purification via recrystallization. Yield improvements may require inert atmospheres or catalysts like triethylamine .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Answer : Key methods include:
Q. What are the critical storage and handling protocols to ensure stability?
- Answer : Store at 2–8°C in airtight containers to prevent moisture absorption or decomposition. Use PPE (gloves, respirators) due to skin corrosion risks (Skin Corr. 1B classification) . Avoid exposure to bases or nucleophiles in non-controlled environments.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Answer : Cross-validate using differential scanning calorimetry (DSC) to confirm melting behavior. Discrepancies may arise from polymorphic forms or impurities. For example, 2,6-dichlorophenyl isothiocyanate shows mp variations (42–44°C vs. 38–42°C) due to solvent-dependent crystallization . Always report solvent systems and heating rates.
Q. What experimental designs are optimal for studying reactivity with nucleophiles under varying conditions?
- Answer : Use kinetic studies with time-resolved LC-MS or NMR to monitor reaction progress. For example:
- Solvent effects : Compare reactivity in polar aprotic (DMF) vs. non-polar solvents (toluene).
- Temperature gradients : Assess activation energy via Arrhenius plots.
- Nucleophile screening : Test amines, thiols, or alcohols to map selectivity .
Q. How can mechanistic insights into this compound reactions inform novel compound synthesis?
- Answer : Investigate intermediates using trapping agents (e.g., DABCO for thiocyanate intermediates) or computational modeling (DFT for transition-state analysis). For instance, studies on 2,4-dichlorophenyl derivatives reveal thiourea formation pathways via amine coupling .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Answer :
- Step-wise optimization : Isolate intermediates (e.g., thioureas) to minimize side reactions.
- Catalysis : Use Pd-based catalysts for cross-coupling steps.
- Scale-up adjustments : Maintain stoichiometric ratios and inert conditions during scaling .
Methodological Considerations
- Literature Review : Use SciFinder to identify analogous syntheses and spectral data .
- Data Validation : Cross-reference melting points, NMR shifts, and retention times with authoritative databases (e.g., NIST Chemistry WebBook) .
- Safety Compliance : Adhere to OSHA guidelines for corrosive compounds, including fume hood use and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
